molecular formula C9H12FNO3S B2995897 N-ethyl-3-fluoro-4-methoxybenzenesulfonamide CAS No. 915907-72-1

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2995897
CAS No.: 915907-72-1
M. Wt: 233.26
InChI Key: OBNSFKXTTZFQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C9H12FNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoro-4-methoxybenzenesulfonamide typically involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can result in the formation of an N-alkylated sulfonamide.

    Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfinamides.

Scientific Research Applications

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-fluoro-3-methoxybenzenesulfonamide
  • N-methyl-3-fluoro-4-methoxybenzenesulfonamide
  • N-ethyl-3-chloro-4-methoxybenzenesulfonamide

Uniqueness

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide is unique due to the specific positioning of the fluoro and methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The ethyl group attached to the sulfonamide nitrogen also contributes to its distinct chemical properties compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-3-11-15(12,13)7-4-5-9(14-2)8(10)6-7/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNSFKXTTZFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.